molecular formula C18H26N2O2 B5205060 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide

Cat. No. B5205060
M. Wt: 302.4 g/mol
InChI Key: WPUTXXCYYZCLMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), which are involved in various physiological processes such as learning, memory, and muscle contraction. 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide binds to a specific site on the receptor, causing a conformational change that enhances the receptor's response to acetylcholine, the endogenous ligand for nAChRs.
Biochemical and Physiological Effects:
2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to have various biochemical and physiological effects, including the enhancement of neurotransmitter release, the modulation of ion channels, and the activation of intracellular signaling pathways. In addition, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to improve cognitive function and memory in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in lab experiments is its ability to selectively modulate nAChRs, which are involved in various physiological processes. However, one limitation is that 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has a relatively short half-life, which may limit its efficacy in certain experiments.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide. One area of interest is the development of new drugs based on 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide, which could have potential therapeutic applications in various diseases. Another area of interest is the investigation of 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide's effects on other ion channels and receptors, which could provide insights into its mechanism of action. Finally, the development of new synthetic methods for 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide could improve its availability and reduce the cost of production.
In conclusion, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide is a synthetic compound that has potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. Its ability to selectively modulate nAChRs and enhance neurotransmitter release makes it a promising lead compound for the development of new drugs. However, further research is needed to fully understand its mechanism of action and potential therapeutic applications.

Synthesis Methods

2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide can be synthesized through a multistep process involving the reaction of 3-(4-methylpiperidin-1-yl)benzoyl chloride with 2,2-dimethylpropanoic acid in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide in its pure form.

Scientific Research Applications

2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been shown to enhance the release of dopamine and norepinephrine, which are neurotransmitters involved in mood regulation and attention. In pharmacology, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been studied for its potential use as a drug delivery system, due to its ability to cross the blood-brain barrier. In medicinal chemistry, 2,2-dimethyl-N-{3-[(4-methyl-1-piperidinyl)carbonyl]phenyl}propanamide has been investigated as a potential lead compound for the development of new drugs for the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

2,2-dimethyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c1-13-8-10-20(11-9-13)16(21)14-6-5-7-15(12-14)19-17(22)18(2,3)4/h5-7,12-13H,8-11H2,1-4H3,(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUTXXCYYZCLMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-dimethyl-N-{3-[(4-methylpiperidin-1-yl)carbonyl]phenyl}propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.